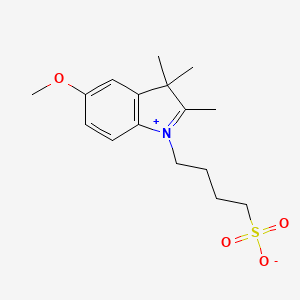
4-methoxybut-2-ynoic Acid
Overview
Description
4-Methoxybut-2-ynoic Acid is a chemical compound with the molecular formula C5H6O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves various methods. One method involves the use of diethyl ether, carbon dioxide, and benzene at 0 - 20℃ . Another method involves the use of triethylamine in tetrahydrofuran at -78 - 0℃ for 1 hour . The yield of the reaction varies depending on the method used .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C5H6O3/c1-8-4-2-3-5(6)7/h4H2,1H3,(H,6,7) and the InChI key ATFQGKWMZOYASB-UHFFFAOYSA-N . The molecular weight of the compound is 114.1 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can react with hydrogen iodide at 0℃ . It can also react with 3-(1-mesityl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate, caesium carbonate, potassium iodide, and silver (l) oxide in N,N-dimethyl-formamide at 35℃ for 24 hours .Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.1 . It is a liquid at room temperature .Scientific Research Applications
Fluorescent Labeling Reagents
Junzo Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence across a wide pH range. This compound's stability and strong fluorescence make it suitable for biomedical analysis, including the fluorescent labeling of carboxylic acids for detection purposes Junzo Hirano et al., 2004.
Analytical Chemistry for Pesticide Detection
In the field of food safety, Qi Zhang et al. (2008) synthesized two fenthion haptens for the development of a sensitive enzyme-linked immunosorbent assay (ELISA). This assay demonstrates the potential of methoxybutyric acid derivatives in creating analytical tools for monitoring pesticide residues in agricultural samples, showcasing the adaptability of these compounds in sensitive detection methods Qi Zhang et al., 2008.
Gas Sensing Materials
J. Shruthi et al. (2019) explored the use of Y2O3-ZnO nanocomposites for detecting 2-methoxyethanol gas at room temperature. The preparation of these nanocomposites involved a co-precipitation and sol-gel process, highlighting the role of methoxy compounds in enhancing the performance of gas sensors, particularly for harmful gases like 2-methoxyethanol J. Shruthi et al., 2019.
Ferulic Acid Research
Ferulic acid, a derivative of methoxy cinnamic acid, has been widely studied for its pharmaceutical functions and applications in foods. S. Ou and K. Kwok (2004) detailed the extensive physiological functions of ferulic acid, including its antioxidant, antimicrobial, and anti-inflammatory activities. This research emphasizes the utility of methoxy derivatives in both food and cosmetic industries, as well as their potential for health benefits S. Ou & K. Kwok, 2004.
Organic Sensitizers for Solar Cells
D. Hagberg et al. (2008) engineered novel organic sensitizers for dye-sensitized solar cells, incorporating methoxyphenylamino groups. These sensitizers demonstrate the potential of methoxy derivatives in improving the efficiency of solar cells through molecular engineering, showcasing the adaptability and utility of these compounds in renewable energy technologies D. Hagberg et al., 2008.
Safety and Hazards
The safety information for 4-Methoxybut-2-ynoic Acid indicates that it is dangerous. It has hazard statements H315, H318, and H335, which suggest that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .
Result of Action
Given the lack of specific information, it is difficult to predict the exact effects of this compound at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-methoxybut-2-ynoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism. Additionally, it has been found to affect cell signaling pathways, leading to changes in cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, thereby influencing cellular functions. The molecular structure of this compound allows it to interact with multiple targets within the cell, making it a versatile compound in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been found to affect cellular functions, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to modulate metabolic pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular functions and overall health of the animal models. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been found to influence the levels of metabolites within the cell, thereby affecting overall metabolic processes. The interactions of this compound with specific enzymes play a crucial role in its metabolic effects, making it a valuable compound for studying metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes .
Properties
IUPAC Name |
4-methoxybut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-8-4-2-3-5(6)7/h4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQGKWMZOYASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456036 | |
| Record name | 2-Butynoic acid, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24303-64-8 | |
| Record name | 4-Methoxy-2-butynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24303-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butynoic acid, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybut-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)







